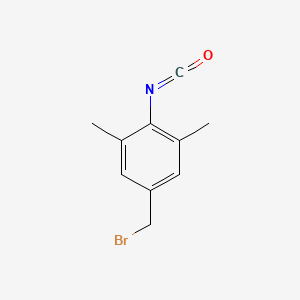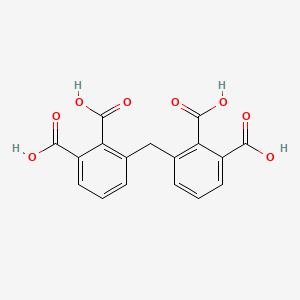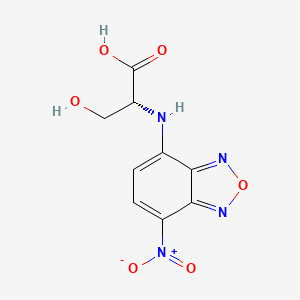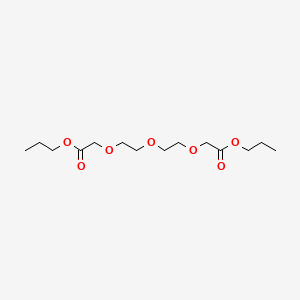
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol is a unique compound that combines the properties of acetic acid and a fluorinated alcohol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor, commonly found in vinegar. The fluorinated alcohol component, 7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol, introduces unique properties due to the presence of fluorine atoms, which are known for their high electronegativity and ability to form strong bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol typically involves the esterification of acetic acid with 7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using acidic ion-exchange resins. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances these interactions, leading to unique effects on molecular pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect signal transduction pathways.
類似化合物との比較
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties but lacks the fluorinated alcohol component.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain but without fluorine atoms.
Perfluorooctanoic acid: A fully fluorinated carboxylic acid with different properties due to the absence of a hydroxyl group.
Uniqueness
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol is unique due to the combination of acetic acid and a fluorinated alcohol, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, hydrophobicity, and reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
137648-84-1 |
|---|---|
分子式 |
C12H15F9O3 |
分子量 |
378.23 g/mol |
IUPAC名 |
acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol |
InChI |
InChI=1S/C10H11F9O.C2H4O2/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19;1-2(3)4/h3,5,20H,1-2,4,6H2;1H3,(H,3,4) |
InChIキー |
RUOUNFAJIJUQSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CCO)CC=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)


![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)

![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)

![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
